Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps, starting with the preparation of the core imidazolidinone structure. This is typically achieved through a cyclization reaction involving a diamine and a diacid chloride. The subsequent steps involve the introduction of the methoxybenzyl and methylphenyl groups through nucleophilic substitution reactions. The final step is the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroimidazolidine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared to other similar compounds, such as:
Ethyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate: Similar structure but with a chloro group instead of a methoxy group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a methoxyphenyl group and a benzoate ester, but with different linkages and functional groups.
Properties
Molecular Formula |
C29H29N3O6 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[(3-methoxyphenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O6/c1-4-38-28(35)21-11-13-22(14-12-21)30-26(33)17-25-27(34)32(23-9-5-7-19(2)15-23)29(36)31(25)18-20-8-6-10-24(16-20)37-3/h5-16,25H,4,17-18H2,1-3H3,(H,30,33) |
InChI Key |
GIXRCYPOSORHML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)OC)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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